molecular formula C16H14F2N2O B12440246 2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-1-naphthol

2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-1-naphthol

Cat. No.: B12440246
M. Wt: 288.29 g/mol
InChI Key: BSMPNWQIJGQHIQ-UHFFFAOYSA-N
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Description

2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-1-naphthol is a complex organic compound that features a diazepine ring fused with a naphthol moiety. This compound is notable for its unique structure, which includes a difluoromethyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-1-naphthol typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include fluorinating agents and catalysts that facilitate the formation of the diazepine ring under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-1-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while substitution could introduce new functional groups like halides or alkyl groups .

Scientific Research Applications

2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-1-naphthol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-1-naphthol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The difluoromethyl group is particularly important for enhancing the compound’s stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-yl]-4-methoxyphenol
  • 2-Aminomethyl-7-chloro-2,3-dihydro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine
  • Carfentrazone-ethyl

Uniqueness

What sets 2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-1-naphthol apart from similar compounds is its unique combination of a diazepine ring and a naphthol moiety, along with the presence of a difluoromethyl group.

Properties

Molecular Formula

C16H14F2N2O

Molecular Weight

288.29 g/mol

IUPAC Name

2-[7-(difluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]naphthalen-1-ol

InChI

InChI=1S/C16H14F2N2O/c17-16(18)14-9-13(19-7-8-20-14)12-6-5-10-3-1-2-4-11(10)15(12)21/h1-6,9,16,20-21H,7-8H2

InChI Key

BSMPNWQIJGQHIQ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C=C(N1)C(F)F)C2=C(C3=CC=CC=C3C=C2)O

Origin of Product

United States

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